molecular formula C22H11N3O4S B11528546 5-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}-1H-isoindole-1,3(2H)-dione

5-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11528546
M. Wt: 413.4 g/mol
InChI Key: CQPPBEGREBYIDO-ZDLGFXPLSA-N
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Description

5-(5-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core fused with a furan ring and an isoindole moiety. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzimidazole with α-bromoacetophenone to form the thiazolo[3,2-a]benzimidazole core. This intermediate is then reacted with furfural in the presence of a base to introduce the furan ring. Finally, the isoindole moiety is introduced through a cyclization reaction with phthalic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(5-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
  • Methyl 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
  • Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Compared to similar compounds, 5-(5-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a thiazolo[3,2-a]benzimidazole core with a furan ring and an isoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H11N3O4S

Molecular Weight

413.4 g/mol

IUPAC Name

5-[5-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H11N3O4S/c26-19-13-7-5-11(9-14(13)20(27)24-19)17-8-6-12(29-17)10-18-21(28)25-16-4-2-1-3-15(16)23-22(25)30-18/h1-10H,(H,24,26,27)/b18-10-

InChI Key

CQPPBEGREBYIDO-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC6=C(C=C5)C(=O)NC6=O)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC6=C(C=C5)C(=O)NC6=O)S3

Origin of Product

United States

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